Antiproliferative Potency of Trimethoxy-Tetrazole vs. Combretastatin A-4 and Dihalogenated Tetrazole Analogs Across Six Cancer Cell Lines
In a direct comparative study, the trimethoxy-tetrazole analog 32 (containing the 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole core) was evaluated alongside combretastatin A-4 (CA-4, compound 1) and the 3,5-dibromo (33) and 3,5-diiodo (34) tetrazole analogs for growth inhibition of six human carcinoma cell lines using the sulforhodamine B (SRB) assay [1]. Trimethoxy-tetrazole 32 displayed IC50 values of 9.5 nM (SK-OV-3 ovarian), 21 nM (MCF-7 breast), and 22 nM (A549 lung), compared to CA-4 which showed IC50 values of 1.7 nM, 3.0 nM, and 7.9 nM on the same lines, respectively [1]. The diiodo analog 34 was the most potent with IC50 of 2.6 nM (SK-OV-3), 1.9 nM (MCF-7), and 2.8 nM (A549), representing up to a 5-fold increase in potency over the trimethoxy compound [1].
| Evidence Dimension | Antiproliferative IC50 (nM) across six human carcinoma cell lines |
|---|---|
| Target Compound Data | 32 (OMe): SK-OV-3 9.5, SK-OV-3TR 11, MCF-7 21, A549 22, PC3 9.0, DLD1 24, HT29 >500 |
| Comparator Or Baseline | CA-4 (1): SK-OV-3 1.7, MCF-7 3.0, A549 7.9; 34 (I): SK-OV-3 2.6, MCF-7 1.9, A549 2.8 |
| Quantified Difference | CA-4 is 2–5× more potent than 32; 34 is 2–5× more potent than 32 across sensitive cell lines |
| Conditions | SRB assay, 72 h incubation, six human carcinoma cell lines (SK-OV-3, SK-OV-3TR, MCF-7, A549, PC3, DLD1, HT29), 95% confidence intervals reported |
Why This Matters
This data establishes the trimethoxy-tetrazole scaffold as a nanomolar-potency starting point for anticancer lead optimization, with the 3,4,5-trimethoxyphenyl group providing baseline tubulin affinity that can be further enhanced by halogenation or other modifications.
- [1] Beale, T. M.; et al. ACS Med. Chem. Lett. 2012, 3 (3), 177–181. Table 1. DOI: 10.1021/ml200149g View Source
